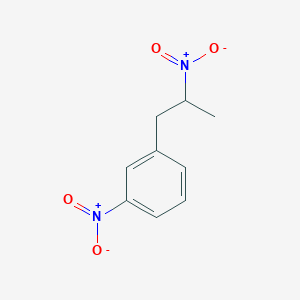
1-(m-Nitro-phenyl)-2-nitro-propane
Cat. No. B8508898
M. Wt: 210.19 g/mol
InChI Key: PBIZBFZIPYSPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04015011
Procedure details


1-(m-Nitro-phenyl)-2-nitro-propane (m.p. 56°-58° C.) was prepared by refluxing m-nitro-benzaldehyde and nitroethane in toluene in the presence of benzoic acid and piperidine for 5 hours. The product was then hydrogenated, first in the presence of palladized charcoal in pyridine at 5 atmospheres and room temperature and then in the presence of Raney nickel and ammonia in methanol at 5 atmospheres and 40° C., to form 1-(m-amino-phenyl)-2-amino-propane (b.p. 120°-141° C. at 0.1 mm Hg; m.p. 78°-79° C.).




Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[N+:12]([CH2:15][CH3:16])([O-:14])=[O:13].[C:17](O)(=O)C1C=CC=CC=1.[NH:26]1CCC[CH2:28][CH2:27]1>C1(C)C=CC=CC=1.N1C=CC=CC=1.[Ni].CO>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:7][CH:15]([N+:12]([O-:14])=[O:13])[CH3:16])[CH:9]=[CH:10][CH:11]=1)([O-:3])=[O:2].[CH4:17].[NH3:26].[NH2:1][C:4]1[CH:5]=[C:6]([CH2:7][CH:27]([NH2:26])[CH3:28])[CH:9]=[CH:10][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
|
Name
|
nitroethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(C)[N+](=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)CC(C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04015011
Procedure details


1-(m-Nitro-phenyl)-2-nitro-propane (m.p. 56°-58° C.) was prepared by refluxing m-nitro-benzaldehyde and nitroethane in toluene in the presence of benzoic acid and piperidine for 5 hours. The product was then hydrogenated, first in the presence of palladized charcoal in pyridine at 5 atmospheres and room temperature and then in the presence of Raney nickel and ammonia in methanol at 5 atmospheres and 40° C., to form 1-(m-amino-phenyl)-2-amino-propane (b.p. 120°-141° C. at 0.1 mm Hg; m.p. 78°-79° C.).




Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[N+:12]([CH2:15][CH3:16])([O-:14])=[O:13].[C:17](O)(=O)C1C=CC=CC=1.[NH:26]1CCC[CH2:28][CH2:27]1>C1(C)C=CC=CC=1.N1C=CC=CC=1.[Ni].CO>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:7][CH:15]([N+:12]([O-:14])=[O:13])[CH3:16])[CH:9]=[CH:10][CH:11]=1)([O-:3])=[O:2].[CH4:17].[NH3:26].[NH2:1][C:4]1[CH:5]=[C:6]([CH2:7][CH:27]([NH2:26])[CH3:28])[CH:9]=[CH:10][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
|
Name
|
nitroethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(C)[N+](=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)CC(C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
